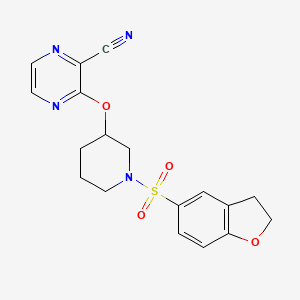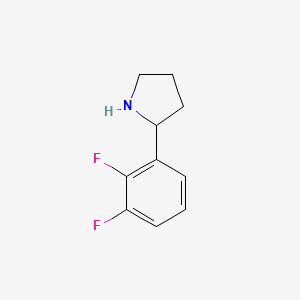
2-(2,3-Difluorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Difluorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11F2N. It is characterized by the presence of a pyrrolidine ring attached to a difluorophenyl group.
Mecanismo De Acción
Target of Action
It is known that many indole derivatives, which are structurally similar to 2-(2,3-difluorophenyl)pyrrolidine, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
It has been suggested that the compound may interact with its targets through electrostatic interactions . These interactions could potentially lead to changes in the conformation or activity of the target molecules, thereby influencing their function.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar indole derivatives , it is plausible that this compound may influence a variety of biochemical pathways.
Result of Action
It is known that similar indole derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound may also have diverse molecular and cellular effects.
Action Environment
It is known that the biological activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-(2,3-Difluorophenyl)pyrrolidine are not well-documented in the literature. It is known that pyrrolidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and properties of the pyrrolidine derivative .
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of available research data. Pyrrolidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound is stable under normal storage conditions .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Pyrrolidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. It is likely that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are currently unknown. It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)pyrrolidine typically involves the reaction of 2,3-difluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a Grignard reagent, where 2,3-difluorobenzaldehyde reacts with pyrrolidine in the presence of a catalyst such as magnesium chloride . The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and maintain consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Difluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols .
Aplicaciones Científicas De Investigación
2-(2,3-Difluorophenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,5-Difluorophenyl)pyrrolidine
- 2-(3,4-Difluorophenyl)pyrrolidine
- 2-(2,4-Difluorophenyl)pyrrolidine
Uniqueness
2-(2,3-Difluorophenyl)pyrrolidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other difluorophenyl pyrrolidines .
Propiedades
IUPAC Name |
2-(2,3-difluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROKRZDCSQGVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
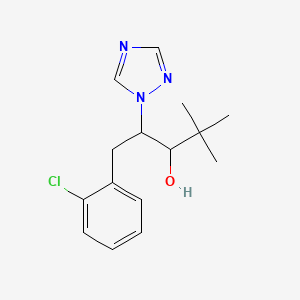
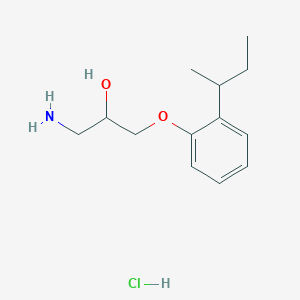
![Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B2607275.png)
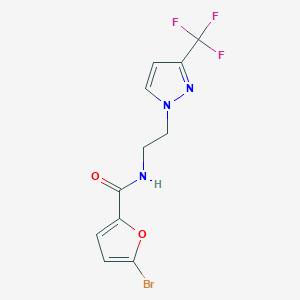
![4-methyl-N-{6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}benzamide](/img/structure/B2607279.png)
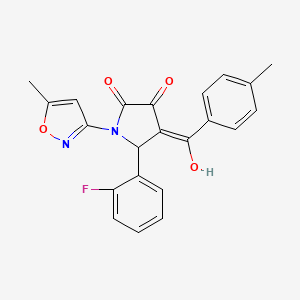

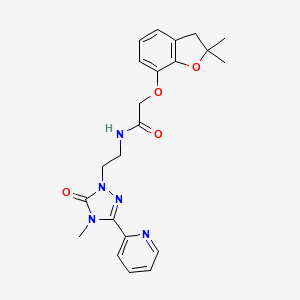
![Ethyl 4-({4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanyl)-3-oxobutanoate](/img/structure/B2607287.png)
![N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2607289.png)
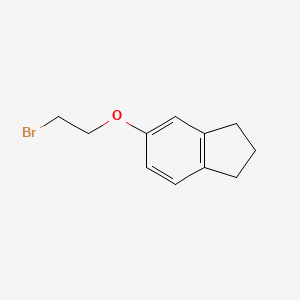
![N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2607291.png)
